[(5-ethyl-2-oxoindol-3-yl)amino]thiourea
Description
Properties
IUPAC Name |
[(5-ethyl-2-oxoindol-3-yl)amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5H,2H2,1H3,(H3,12,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSGBMZQDSAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation through [specific reaction].
Step 3: Final product formation under [specific conditions].
Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Sourcing and preparing high-purity raw materials.
Reaction Optimization: Using catalysts and controlled environments to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reagents] to yield [products].
Substitution: Participates in substitution reactions with [reagents] under [conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [temperature], [solvent].
Reduction: [Reducing agent], [temperature], [solvent].
Substitution: [Substituting agent], [catalyst], [temperature].
Major Products: The major products formed from these reactions include [specific compounds], which are significant in various applications.
Scientific Research Applications
Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and disease treatment.
Industry: Utilized in the production of [specific products] due to its unique properties.
Mechanism of Action
The mechanism by which compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” exerts its effects involves:
Molecular Targets: Interacts with specific molecular targets such as [proteins, enzymes, receptors].
Pathways Involved: Modulates pathways including [specific pathways], leading to [biological effects].
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Catalytic Activity
Thiourea derivatives are widely studied as organocatalysts. For example, sulfonaryl thiourea 10 demonstrated a 28% conversion rate in catalytic reactions, comparable to reference compound 11 (27%) . The sulfonaryl group likely enhances catalytic efficiency through strong hydrogen-bonding interactions.
Table 1: Catalytic Performance of Thiourea Derivatives
| Compound | Conversion Rate (%) | Key Structural Feature | Reference |
|---|---|---|---|
| Sulfonaryl thiourea 10 | 28 | Sulfonaryl group | |
| Aryl ester thiourea 8 | Minimal | Aryl ester | |
| Reference compound 11 | 27 | Standard catalyst |
Antimicrobial Effects
Amino acid-conjugated thioureas (e.g., M1 and M2) showed enhanced anti-amoebic activity due to improved hydrophilicity and receptor selectivity . The indole group in [(5-ethyl-2-oxoindol-3-yl)amino]thiourea may mimic tryptophan residues in proteins, facilitating interactions with microbial enzymes or transport proteins. However, its efficacy against MRSA or protozoans like Acanthamoeba remains untested.
Enzyme Inhibition
Thiourea analogs targeting MK-2 (a kinase involved in inflammation) rely on interactions with residues like Leu141 and Asp207 .
Q & A
Q. What are the optimal synthetic routes for [(5-ethyl-2-oxoindol-3-yl)amino]thiourea, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 5-ethyl-2-oxoindole-3-amine with a thiocarbonyl reagent (e.g., thiophosgene or isothiocyanate derivatives) under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
- pH : Neutral to slightly acidic conditions (pH 6–7) stabilize the thiourea linkage .
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance solubility of intermediates .
Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Conflicting reports exist on the optimal molar ratios of starting materials, necessitating pilot-scale optimization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the thiourea (-NH-CS-NH-) linkage and indole ring substitution patterns. Aromatic protons in the indole moiety typically resonate at δ 6.8–7.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity and monitor degradation products .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ≈ 276.3 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- pH sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed indole derivatives. Neutral buffers (pH 6–8) are optimal .
- Thermal stability : Stable at room temperature for >6 months but decomposes above 100°C, releasing sulfur-containing byproducts .
- Light sensitivity : UV exposure induces photodegradation; amber glassware or inert atmospheres are recommended .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases) or receptors. The thiourea moiety often forms hydrogen bonds with catalytic residues .
- MD simulations : Assess binding stability over time; simulations >100 ns are recommended to capture conformational changes .
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or anticancer efficacy may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing vs. time-kill curves) and cell lines (e.g., HeLa vs. MCF-7) .
- Impurity profiles : LC-MS or H NMR can identify trace byproducts (e.g., oxidized sulfonyl derivatives) that modulate activity .
- Solvent effects : DMSO concentrations >1% may artifactually enhance membrane permeability; use vehicle controls rigorously .
Q. What advanced structural modifications enhance the compound’s pharmacokinetic properties?
- Bioisosteric replacement : Substitute the thiourea group with urea or cyanoguanidine to improve metabolic stability .
- Prodrug design : Esterification of the indole 2-oxo group enhances solubility and oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to reduce renal clearance and extend half-life .
Q. How can crystallographic data address ambiguities in tautomerism or polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
